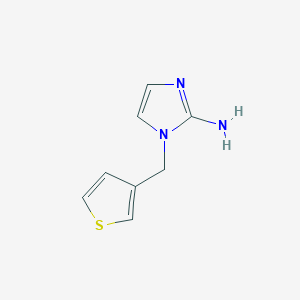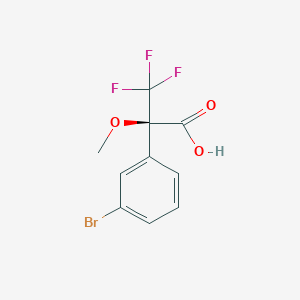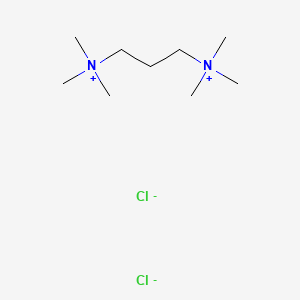
Trimethylenebis(trimethylammonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylenebis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2. It is known for its cationic nature and is used in various chemical and industrial applications. The compound is characterized by its two trimethylammonium groups connected by a trimethylene bridge, with chloride ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylenebis(trimethylammonium) dichloride can be synthesized through the reaction of trimethylamine with 1,3-dichloropropane. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
(CH3)3N+ClCH2CH2CH2Cl→(CH3)3NCH2CH2CH2N(CH3)3Cl2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethylenebis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when combined with other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while redox reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Trimethylenebis(trimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its cationic nature.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylenebis(trimethylammonium) dichloride involves its interaction with negatively charged species. The cationic nature of the compound allows it to bind to anionic sites on molecules and surfaces, facilitating various chemical and biological processes. The molecular targets include cell membranes, where the compound can disrupt membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Tetramethylenebis(trimethylammonium) dichloride: Similar in structure but with a tetramethylene bridge instead of a trimethylene bridge.
Hexamethylenebis(trimethylammonium) dichloride: Contains a hexamethylene bridge, providing different spatial properties.
Uniqueness
Trimethylenebis(trimethylammonium) dichloride is unique due to its specific trimethylene bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
56971-22-3 |
|---|---|
Molecular Formula |
C9H24Cl2N2 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C9H24N2.2ClH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WYZCAVRJZYMXCG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)

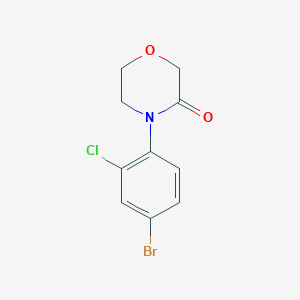
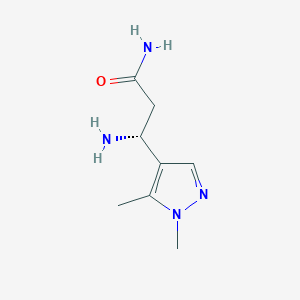
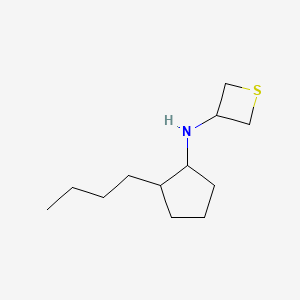
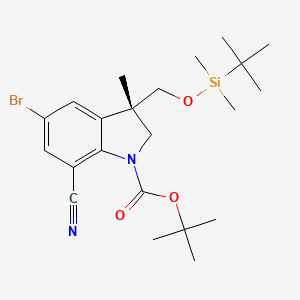


![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)


![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
